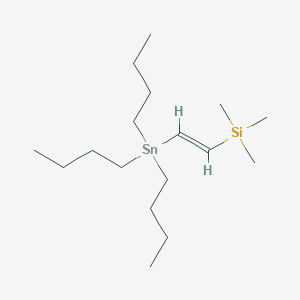

(E)-trimethyl(2-(tributylstannyl)vinyl)silane

Description

Properties

IUPAC Name |

trimethyl-[(E)-2-tributylstannylethenyl]silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11Si.3C4H9.Sn/c1-5-6(2,3)4;3*1-3-4-2;/h1,5H,2-4H3;3*1,3-4H2,2H3; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDQLLFOVXMXKNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C=C[Si](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[Sn](CCCC)(CCCC)/C=C/[Si](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H38SiSn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-trimethyl(2-(tributylstannyl)vinyl)silane typically involves the reaction of vinylsilanes with tributyltin hydride under specific conditions. A common method includes:

Starting Materials: Vinylsilane, tributyltin hydride

Catalysts: Palladium or platinum catalysts

Reaction Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, at temperatures ranging from room temperature to 100°C.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(E)-trimethyl(2-(tributylstannyl)vinyl)silane can undergo various chemical reactions, including:

Oxidation: The tin atom can be oxidized to form organotin oxides.

Reduction: The vinyl group can be reduced to form the corresponding alkane.

Substitution: The tin or silicon atoms can be substituted with other groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, ozone

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Substitution Reagents: Halogens, organometallic reagents

Major Products

Oxidation Products: Organotin oxides, silanols

Reduction Products: Alkanes

Substitution Products: Organotin halides, organosilicon compounds

Scientific Research Applications

Cross-Coupling Reactions

Cross-coupling reactions are pivotal in the synthesis of complex organic molecules. (E)-trimethyl(2-(tributylstannyl)vinyl)silane is frequently employed in:

- Stille Coupling : This reaction involves the coupling of an organostannane with an organohalide. The compound has been successfully used to synthesize vinyl derivatives through Stille coupling, demonstrating high yields and selectivity under mild conditions. For instance, it was shown that the reaction between this silane and various vinyl halides leads to the formation of substituted alkenes with good efficiency .

- Sonogashira Reaction : The compound can also participate in Sonogashira reactions, where it couples with terminal alkynes to form conjugated enynes. This application is particularly valuable in the synthesis of natural products and pharmaceuticals .

Synthesis of Complex Molecules

The versatility of this compound extends to the total synthesis of alkaloids and other complex natural products. It serves as an intermediate that can be transformed into various functional groups through subsequent reactions:

- Formation of Triazoles : In one study, this silane was utilized in a reaction involving triazole derivatives, showcasing its ability to facilitate the construction of heterocyclic compounds .

- Synthesis of Vinylsilane Units : The compound acts as a precursor for generating vinylsilane units that can undergo further transformations, such as hydrosilylation and protodesilylation, leading to diverse synthetic pathways .

Case Studies

To illustrate the practical applications of this compound, several case studies are summarized below:

| Study | Application | Outcome |

|---|---|---|

| Study 1 | Stille Coupling with vinyl halides | High yield of substituted alkenes (up to 75% yield) |

| Study 2 | Total synthesis of alkaloids | Successful incorporation into complex structures |

| Study 3 | Sonogashira coupling with terminal alkynes | Formation of conjugated enynes with good selectivity |

Mechanism of Action

The mechanism of action of (E)-trimethyl(2-(tributylstannyl)vinyl)silane involves its reactivity with various reagents. The tin and silicon atoms can participate in bond formation and cleavage, facilitating the synthesis of complex molecules. The molecular targets and pathways depend on the specific reactions and applications.

Comparison with Similar Compounds

Structural Analogues

The following table compares (E)-trimethyl(2-(tributylstannyl)vinyl)silane with compounds sharing structural or functional similarities:

Biological Activity

(E)-trimethyl(2-(tributylstannyl)vinyl)silane is a silane compound with potential applications in various fields, including medicinal chemistry and materials science. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound features a vinyl group attached to a tributyltin moiety and is characterized by its unique chemical structure. The presence of the silane group allows for diverse reactivity in organic synthesis, making it a valuable precursor in the development of more complex molecules.

The biological activity of this compound can be understood through its interaction with biological targets:

- Antimicrobial Properties : Similar to other organotin compounds, this silane may exhibit antimicrobial activity by disrupting cellular functions in bacteria. The mechanism likely involves interference with protein synthesis, akin to oxazolidinone antibiotics, which inhibit the formation of the 70S ribosomal complex necessary for bacterial translation.

- Potential Anticancer Activity : Preliminary studies indicate that compounds containing tributyltin may influence cancer cell proliferation. The proposed mechanism includes modulation of signaling pathways involved in cell growth and apoptosis.

Case Studies and Experimental Data

- Antimicrobial Activity : Research has shown that organotin compounds can inhibit the growth of various bacterial strains. For instance, studies have demonstrated that similar silanes can disrupt the integrity of bacterial membranes and inhibit protein synthesis, leading to cell death .

- Cytotoxicity Studies : In vitro studies on human cancer cell lines (e.g., U2OS) have indicated that organotin derivatives can cause mitotic arrest and induce apoptosis. The cytotoxic effects were assessed using MTT assays, revealing significant inhibition of cell viability at certain concentrations .

- Synthesis and Reactivity : The synthesis of this compound has been optimized through various reaction conditions. For example, reactions under microwave irradiation showed poor yields compared to those conducted at elevated temperatures (50 °C), where complete conversion was achieved .

Data Tables

| Study | Biological Activity | Methodology | Results |

|---|---|---|---|

| Study 1 | Antimicrobial | Bacterial assays | Inhibition of growth in E. coli and S. aureus |

| Study 2 | Cytotoxicity | MTT assay | Significant reduction in U2OS cell viability |

| Study 3 | Synthesis Optimization | Reaction yield analysis | Complete conversion at 50 °C; poor yields at room temperature |

Future Directions

Further research is needed to elucidate the full spectrum of biological activities associated with this compound. Key areas for future investigation include:

- Mechanistic Studies : Understanding the precise biochemical pathways affected by this compound could provide insights into its potential therapeutic applications.

- In Vivo Studies : Animal models will be essential for assessing the pharmacokinetics and overall efficacy of this compound in a biological context.

- Development of Derivatives : Exploring modifications to the silane structure may enhance its biological properties and reduce potential toxicity.

Q & A

Q. What are the common synthetic routes for preparing (E)-trimethyl(2-(tributylstannyl)vinyl)silane, and how do reaction conditions influence stereoselectivity?

- Methodological Answer : The compound is typically synthesized via Stille coupling or nickel-catalyzed silylolefination .

- Stille Coupling : React tributylstannane derivatives with trimethyl(vinyl)silane precursors in the presence of palladium catalysts (e.g., Pd(PPh₃)₄). Key factors include solvent polarity (e.g., THF or DMF), temperature (80–110°C), and stoichiometric control of organotin reagents to minimize homocoupling .

- Nickel-Catalyzed Silylolefination : Utilize allylic dithioacetals with NiCl₂(PPh₃)₂ as the catalyst. Stereoselectivity is controlled by the trans effect of the dithiolane ligand, favoring E-isomer formation. Purification via silica gel chromatography ensures product integrity .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the E-configuration via coupling constants (J = 12–16 Hz for vinyl protons) and silicon-tin coupling (²⁹Si-¹¹⁹Sn satellites).

- Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., m/z 467.2 for [M+H]⁺) and isotopic patterns from tin/silicon .

- X-ray Crystallography : Resolves stereochemical ambiguity by visualizing the trans arrangement of the tributylstannyl and trimethylsilyl groups .

Advanced Research Questions

Q. How do reaction mechanisms differ between Stille coupling and nickel-catalyzed pathways for this compound?

- Methodological Answer :

- Stille Coupling Mechanism : Proceeds through oxidative addition of the organostannane to Pd⁰, transmetalation with the vinylsilane, and reductive elimination to form the E-isomer. Polar solvents stabilize the Pd intermediate, while excess ligand (PPh₃) suppresses side reactions .

- Nickel-Catalyzed Pathway : Involves oxidative addition of the allylic dithioacetal to Ni⁰, followed by ligand exchange with the silane. The E-selectivity arises from steric hindrance during reductive elimination, favoring the less hindered pathway .

Q. What factors govern regioselectivity in hydrofunctionalization reactions involving this compound?

- Methodological Answer : Regioselectivity is influenced by:

- Substituent Effects : Electron-withdrawing groups on the silane enhance electrophilicity at the β-carbon, directing nucleophilic attack.

- Catalyst Design : Bulky ligands (e.g., PCy₃) favor anti-Markovnikov addition, while smaller ligands (PPh₃) promote Markovnikov pathways.

- Temperature : Lower temperatures (≤60°C) stabilize kinetic products, whereas higher temperatures (≥100°C) favor thermodynamic control .

Q. How can contradictory data in cross-coupling efficiency be resolved when using this compound?

- Methodological Answer : Contradictions often arise from:

- Catalyst Poisoning : Trace oxygen or moisture deactivates Pd/Ni catalysts. Rigorous Schlenk-line techniques or molecular sieves mitigate this .

- Competing Pathways : Excess organotin reagents may lead to homocoupling. Use substoichiometric Pd (5–10 mol%) and slow reagent addition to suppress side reactions .

- Solvent Effects : Switch from polar aprotic (DMF) to nonpolar solvents (toluene) to alter transition-state stabilization and improve yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.